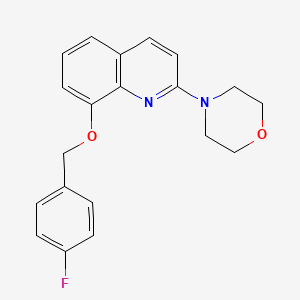

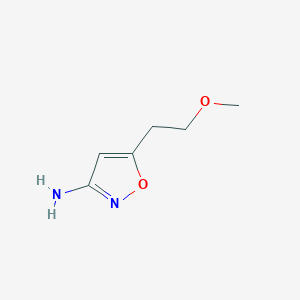

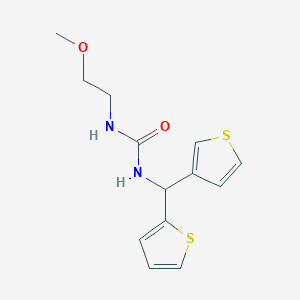

![molecular formula C13H14N2O B2611132 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2198959-93-0](/img/structure/B2611132.png)

2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is a common structure in many biologically active compounds, and it’s often used in drug discovery .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for synthesizing similar compounds . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring with various substituents. For example, a related compound, 1,2-di(pyridin-4-yl)ethyne, was used to construct a metal-organic framework .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse, depending on the specific conditions and reactants used. For instance, catalytic protodeboronation of pinacol boronic esters has been reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, a related compound, 2-ethyl-6-methylpyridine, has a molecular weight of 121.1796 .Scientific Research Applications

Synthesis and Chemical Reactivity

- Catalytic Annulation for Tetrahydropyridines Synthesis : A study by Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, which is relevant for synthesizing highly functionalized tetrahydropyridines. This method showcased complete regioselectivity and excellent yields, expanding the scope of reactions for synthesizing substituted tetrahydropyridines with high diastereoselectivities (Zhu et al., 2003).

Coordination Chemistry and Ligand Synthesis

- Innovative Ligand Systems for Palladium Catalysis : Research by Nyamato, Ojwach, and Akerman (2015) explored the synthesis of (imino)pyridine ligands with pendant arms for generating palladium(II) complexes. These complexes demonstrated significant potential as selective ethylene dimerization catalysts, highlighting the utility of pyridine derivatives in developing advanced catalyst systems (Nyamato et al., 2015).

Material Science and Solar Energy Applications

- Enhancement of Solar Cell Performance : A study by Wei et al. (2015) showcased the synthesis of pyridine-anchor co-adsorbents to improve the efficiency of dye-sensitized solar cells (DSSCs). The introduction of methyl or methoxyl substituents to the pyridine structure was found to significantly enhance the performance of DSSCs, underscoring the role of pyridine derivatives in advancing solar energy conversion technologies (Wei et al., 2015).

Protective Groups in Polymer Chemistry

- Advancements in Polymer Chemistry : Elladiou and Patrickios (2012) introduced 2-(pyridin-2-yl)ethanol as an effective protecting group for methacrylic acid, which can be selectively removed post-polymerization. This work demonstrates the versatility of pyridine derivatives as protecting groups, offering new pathways for synthesizing and modifying polymers with precise chemical functionality (Elladiou & Patrickios, 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-methyl-6-(1-pyridin-4-ylethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-4-3-5-13(15-10)16-11(2)12-6-8-14-9-7-12/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALRBYXKWLWLSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC(C)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

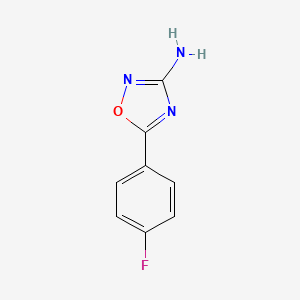

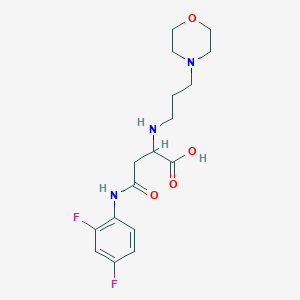

![4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2611051.png)

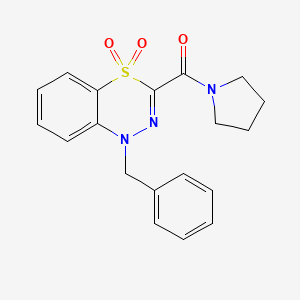

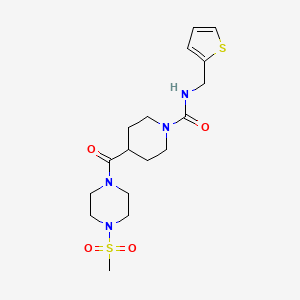

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)

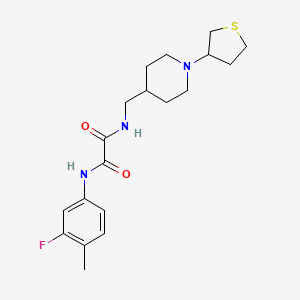

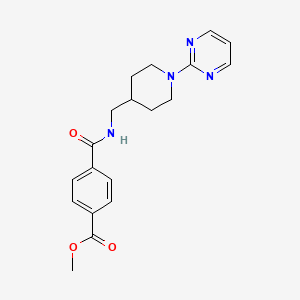

![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)